2-Butanone, 3-methyl-, phenylhydrazone
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-(3-methylbutan-2-ylideneamino)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9(2)10(3)12-13-11-7-5-4-6-8-11/h4-9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMTYPMNEMQQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NNC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6243-71-6 | |
| Record name | 3-Methyl-2-butanone 2-phenylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6243-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance Within the Hydrazone Class of Organic Compounds
Hydrazones, including 3-methyl-2-butanone (B44728) phenylhydrazone, are a significant class of organic compounds due to their versatile chemical reactivity and the diverse applications of their derivatives. The synthesis of 3-methyl-2-butanone phenylhydrazone is a classic example of a condensation reaction, where 3-methyl-2-butanone reacts with phenylhydrazine (B124118), typically in the presence of an acid catalyst, to form the hydrazone and a molecule of water. ontosight.ai
The parent ketone, 3-methyl-2-butanone, is a valuable intermediate in the production of various chemicals, including pharmaceuticals, herbicides, and dye precursors. chemcess.com The phenylhydrazone derivative of 3-methyl-2-butanone is noted as a research chemical, and its properties are of interest to scientists in early discovery. sigmaaldrich.com
The broader class of phenylhydrazones has been instrumental in various areas of chemical research. For instance, 1-phenyl-3-methyl-5-pyrazolone (PMP), a related phenylhydrazone derivative, is widely used as a reagent to derivatize monosaccharides for studying polysaccharide composition and structure. researchgate.netnih.gov This highlights the utility of the phenylhydrazone moiety in analytical chemistry.
Interactive Data Table: Properties of 3-Methyl-2-butanone Phenylhydrazone
| Property | Value |
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.263 g/mol |
| CAS Number | 6243-71-6 |
| Appearance | Varies; may be a liquid or solid |
| Solubility | Sparingly soluble in water, miscible with ethanol (B145695), diethyl ether, chloroform, and benzene (B151609) (general for phenylhydrazines) wikipedia.orgchemeurope.com |
Historical Context of Phenylhydrazone Chemistry
Condensation Reactions with Carbonyl Precursors and Phenylhydrazine
The most common method for synthesizing phenylhydrazones is the direct condensation reaction between a carbonyl compound, in this case, 3-methyl-2-butanone (B44728), and phenylhydrazine. This reaction is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. nih.govbyjus.com A general procedure involves heating equimolar amounts of the ketone and phenylhydrazine, often under reflux conditions, with an acid catalyst in a suitable solvent. byjus.comtestbook.com The desired phenylhydrazone product often precipitates from the solution upon cooling due to its lower solubility.
The formation of a phenylhydrazone is an acid-catalyzed process. The reaction can be catalyzed by various Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. testbook.comwikipedia.orgnih.gov
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine or hemiaminal intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a carbon-nitrogen double bond, yielding the final phenylhydrazone product. byjus.comnih.gov
This entire process is reversible, but the equilibrium typically favors the formation of the stable phenylhydrazone product due to the rapid dehydration of the intermediate.
The choice of solvent can significantly influence the rate and outcome of phenylhydrazone synthesis. The solvent affects reaction rates by differentially stabilizing the reactants and the transition state. ajgreenchem.comiupac.org
Protic solvents, such as methanol (B129727) and ethanol (B145695), are often employed and can accelerate the reaction, especially when paired with a catalytic amount of acetic acid. numberanalytics.com Acetic acid itself can also serve as the solvent, and its acidic nature contributes to the catalysis of the reaction. researchgate.net Studies have shown that using acetic acid as a solvent can lead to higher reaction rates compared to less polar solvents like diethyl ether, due to better stabilization of the transition state. researchgate.net
For reactions conducted at neutral pH, buffered aqueous solutions, often mixed with a co-solvent like dimethylformamide (DMF) to ensure the solubility of all reactants, are utilized. nih.govacs.org The selection of the solvent is also critical for product isolation; a solvent in which the phenylhydrazone product has low solubility at cooler temperatures is advantageous for achieving high yields through precipitation. numberanalytics.com
Advanced Synthetic Approaches to Phenylhydrazone Derivatives
Beyond the traditional acid-catalyzed condensation, more advanced methods have been developed for the synthesis of phenylhydrazones and their derivatives. These approaches often focus on improving reaction rates, yields, and environmental compatibility through novel catalytic systems or by enabling the synthesis of complex derivatives via cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. iupac.orgnih.gov While not a direct method for forming the hydrazone bond itself, these strategies are crucial for creating substituted phenylhydrazone derivatives. For instance, a pre-formed phenylhydrazone containing a halogen atom can be coupled with various partners.
The Buchwald modification of the Fischer indole (B1671886) synthesis demonstrates a relevant application, where aryl bromides are cross-coupled with hydrazones using a palladium catalyst. wikipedia.org This highlights the potential to synthesize N-arylhydrazones that can be difficult to prepare otherwise. wikipedia.org Modern approaches focus on developing highly efficient catalyst systems that can operate under mild conditions, sometimes even in water using micellar catalysis, with very low palladium concentrations. organic-chemistry.org These methods are versatile and compatible with a wide range of functional groups. organic-chemistry.org
Research into hydrazone formation has yielded several novel organocatalytic systems that offer advantages over traditional acid catalysis, particularly for reactions at neutral pH, which is crucial for biological applications. nih.govnih.gov These catalysts often function through nucleophilic catalysis, where the catalyst first reacts with the carbonyl compound to form a more reactive intermediate. nih.govacs.org
Key findings in this area include:
Anthranilic and Aminobenzoic Acids: Simple, water-soluble compounds like 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been shown to be superior catalysts to aniline (B41778), enhancing reaction rates by one to two orders of magnitude at neutral pH. nih.govacs.orgnih.gov
2-Aminophenols and 2-(Aminomethyl)benzimidazoles: These represent two new classes of organocatalysts that demonstrate significant rate enhancements over aniline catalysis in aqueous solutions at pH 7.4. acs.org
Bifunctional Amine Buffers: Compounds such as 2-(aminomethyl)imidazoles can act as bifunctional catalysts, controlling pH while also accelerating the reaction, and exhibit low toxicity.
These advanced catalytic systems allow for rapid hydrazone formation even with low reactant concentrations under mild, often physiological, conditions.
Table 1: Novel Organocatalysts for Hydrazone Formation
| Catalyst Class | Specific Examples | Key Advantages | Reference |
|---|---|---|---|
| Anthranilic Acids | 5-Methoxyanthranilic Acid, 5-Methylanthranilic Acid | Superior to aniline; enhances rates by 1-2 orders of magnitude at neutral pH. | nih.gov, nih.gov, acs.org |
| Aminobenzoic Acids | 3,5-Diaminobenzoic Acid | Highly efficient and water-soluble. | nih.gov, nih.gov |
| 2-Aminophenols | Substituted 2-aminophenols | New class of catalysts with significant rate enhancement over aniline. | acs.org |
| Benzimidazoles | 2-(Aminomethyl)benzimidazoles | Effective for challenging aryl ketone substrates. | acs.org |
Preparation of Precursor 3-Methyl-2-butanone for Phenylhydrazone Synthesis
The availability of the starting ketone, 3-methyl-2-butanone (also known as methyl isopropyl ketone, MIPK), is essential for the synthesis of its corresponding phenylhydrazone. wikipedia.org This colorless liquid can be prepared through several industrial and laboratory-scale methods. wikipedia.orgchemcess.com
One common laboratory method is the oxidation of the corresponding secondary alcohol, 3-methyl-2-butanol. wikipedia.org Industrial production employs a variety of synthetic routes to produce the ketone in large quantities. chemcess.com
Table 2: Synthetic Routes to 3-Methyl-2-butanone
| Method | Reactants | Conditions/Catalysts | Reference |
|---|---|---|---|
| Oxidation of Alcohol | 3-Methyl-2-butanol | Standard oxidizing agents. | wikipedia.org |
| Condensation/Hydrogenation | 2-Butanone, Formaldehyde, Hydrogen | Palladium catalyst. | chemcess.com |
| Gas-Phase Reaction | Isobutyraldehyde, Acetaldehyde | Manganese oxide – aluminum oxide catalyst at 450 °C. | chemcess.com |
| Hydration of Alkene | Isoprene, Water | Phosphoric acid on silica (B1680970) at ~200 °C. | chemcess.com |
| Oxidation of Alkene | 2-Methyl-2-butene, Oxygen/Hydroperoxides | Molybdenum naphthenate catalyst. | chemcess.com |
| From Acyl Chlorides (related synthesis) | 2-Butanone, Benzaldehyde | Acid catalysis followed by reduction with a Pd/C catalyst. | google.com |
Compound Index
Chemical Reactivity and Transformation Pathways of 3 Methyl 2 Butanone Phenylhydrazone
Hydrolytic Stability and Decomposition Mechanisms
The stability of the phenylhydrazone linkage is highly dependent on the pH of the medium. Like most hydrazones, 3-Methyl-2-butanone (B44728) phenylhydrazone is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the C=N bond to regenerate the parent ketone and hydrazine. ontosight.ai
The general mechanism proceeds as follows:
Protonation of the hydrazone nitrogen.
Nucleophilic attack by water on the imine carbon.
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of phenylhydrazine (B124118) to form the protonated ketone.
Deprotonation to yield 3-methyl-2-butanone.
Under basic conditions, the hydrolysis mechanism is different. It typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. This is generally a slower process compared to acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile but the imine carbon is less electrophilic without initial protonation. The resulting intermediate then undergoes protonation by water, followed by the elimination of the phenylhydrazine anion to furnish the ketone. ontosight.ai
The general pathway involves:
Nucleophilic attack by a hydroxide ion on the imine carbon.
Formation of a tetrahedral intermediate.
Protonation of the intermediate by water.
Elimination of the phenylhydrazide anion.
Protonation of the anion to yield phenylhydrazine and the ketone, 3-methyl-2-butanone.
Table 1: Hydrolysis of 3-Methyl-2-butanone Phenylhydrazone
| Condition | Catalyst | Reactants | Products |
| Acidic | H₃O⁺ | 3-Methyl-2-butanone phenylhydrazone, Water | 3-Methyl-2-butanone, Phenylhydrazine |
| Basic | OH⁻ | 3-Methyl-2-butanone phenylhydrazone, Water | 3-Methyl-2-butanone, Phenylhydrazine |
Reduction Methodologies: Wolff-Kishner Reduction and Derivatives
The Wolff-Kishner reduction is a fundamental reaction in organic chemistry for the deoxygenation of aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) (CH₂) group. wikipedia.org The reaction proceeds via a hydrazone intermediate, making pre-formed 3-Methyl-2-butanone phenylhydrazone an ideal substrate for this transformation. byjus.com The classic conditions involve heating the hydrazone with a strong base, such as potassium hydroxide, in a high-boiling polar solvent like diethylene glycol. byjus.commasterorganicchemistry.com
The mechanism of the Wolff-Kishner reduction has been extensively studied. wikipedia.org For 3-Methyl-2-butanone phenylhydrazone, the process begins with the deprotonation of the terminal nitrogen atom by the strong base (e.g., KOH) to form a hydrazone anion. wikipedia.orgbyjus.com This anion rearranges, with a proton being transferred from the solvent to the carbon atom that was originally part of the C=N bond. quora.com A second deprotonation at the nitrogen atom leads to the formation of a diimide anion. wikipedia.org This intermediate is unstable and collapses, releasing molecular nitrogen (N₂), a thermodynamically very stable molecule, which is the driving force for the reaction. masterorganicchemistry.comyoutube.com This step generates a carbanion, which is then rapidly protonated by the solvent to yield the final alkane product, 3-methylbutane. byjus.comyoutube.com The rate-determining step is believed to be the formation of the C-H bond at the carbon terminal. wikipedia.orgquora.com
The key steps are:
Formation of the hydrazone (already present as the starting material).
Deprotonation of the terminal nitrogen by a strong base to form a hydrazone anion.
Protonation of the carbon atom by the solvent.
A second deprotonation of the nitrogen atom.
Elimination of dinitrogen gas (N₂) to form a carbanion.
Protonation of the carbanion to yield the final alkane.
The Wolff-Kishner reduction is fundamentally base-catalyzed. The choice of base and solvent is crucial for the reaction's success.
Base: A strong base, typically an alkoxide like potassium tert-butoxide or a hydroxide like NaOH or KOH, is required to deprotonate the hydrazone. quora.com The concentration and strength of the base influence the reaction rate.
Solvent: High-boiling, polar protic solvents such as ethylene (B1197577) glycol or diethylene glycol are commonly used. byjus.comquora.com These solvents are necessary to achieve the high temperatures (180-200 °C) required to overcome the activation energy for the elimination of nitrogen gas. youtube.com They also serve as the proton source for the final steps of the mechanism. masterorganicchemistry.com
Using a pre-formed hydrazone like 3-Methyl-2-butanone phenylhydrazone can offer advantages, such as reduced reaction times and milder conditions compared to the one-pot synthesis where the ketone is first condensed with hydrazine. byjus.com
Table 2: Wolff-Kishner Reduction of 3-Methyl-2-butanone Phenylhydrazone
| Step | Description | Key Reagents/Intermediates |
| 1 | Deprotonation | 3-Methyl-2-butanone phenylhydrazone, KOH |
| 2 | Protonation | Hydrazone anion, Diethylene glycol |
| 3 | Second Deprotonation | KOH |
| 4 | N₂ Elimination | Diimide anion |
| 5 | Final Protonation | Carbanion, Diethylene glycol |
| Product | Alkane Formation | 3-Methylbutane |
Intramolecular Rearrangements and Cyclization Reactions
Phenylhydrazones are well-known precursors for the Fischer indole (B1671886) synthesis, a classic acid-catalyzed reaction that converts a phenylhydrazone into an indole ring system. When 3-Methyl-2-butanone phenylhydrazone is treated with an acid catalyst, such as polyphosphoric acid, zinc chloride, or protic acids, it undergoes an intramolecular cyclization to form substituted indoles. chemsrc.com
The reaction begins with the tautomerization of the phenylhydrazone to its corresponding enehydrazine isomer. This is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a type of Claisen rearrangement), which is the key bond-forming step. This rearrangement forms a new carbon-carbon bond and breaks the N-N bond, resulting in a di-imine intermediate. This intermediate then rearomatizes through the loss of a molecule of ammonia (B1221849), followed by a final cyclization and proton loss to generate the stable aromatic indole ring.
For 3-Methyl-2-butanone phenylhydrazone, the unsymmetrical nature of the ketone portion (methyl vs. isopropyl group) means that two different enehydrazine tautomers can form. This leads to the potential formation of two isomeric indole products: 2,3,3-trimethyl-3H-indole and 2-isopropyl-3-methyl-1H-indole . The relative yields of these products can be influenced by the specific acid catalyst and reaction conditions used. The formation of 2,3,3-trimethyl-3H-indole is a documented pathway for this specific precursor. chemsrc.com
Table 3: Fischer Indole Synthesis of 3-Methyl-2-butanone Phenylhydrazone
| Starting Material | Catalyst | Key Intermediate | Potential Products |
| 3-Methyl-2-butanone phenylhydrazone | Acid (e.g., PPA, ZnCl₂) | Enehydrazine | 2,3,3-Trimethyl-3H-indole, 2-Isopropyl-3-methyl-1H-indole |
Fischer Indole Synthesis: Role as a Key Intermediate
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for preparing indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, such as 3-Methyl-2-butanone phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and 3-methyl-2-butanone (also known as methyl isopropyl ketone). byjus.commdpi.com The resulting product from this specific reaction is 2,3,3-trimethyl-3H-indole (an indolenine), a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and dyes. mdpi.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by varying the starting arylhydrazine and carbonyl compound. byjus.com
Isomerization andstackexchange.comstackexchange.com-Sigmatropic Rearrangement Pathways
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. nih.gov The reaction commences with the acid-catalyzed isomerization of the initially formed 3-Methyl-2-butanone phenylhydrazone into its more reactive tautomer, an enehydrazine. wikipedia.orgbyjus.com This tautomerization is a critical step that establishes the necessary framework for the subsequent core transformation.
The key bond-forming event of the synthesis is a stackexchange.comstackexchange.com-sigmatropic rearrangement of the protonated enehydrazine. wikipedia.orgbyjus.comchemtube3d.com This concerted, pericyclic reaction involves the reorganization of six electrons over a six-atom cyclic transition state. The weak nitrogen-nitrogen single bond is cleaved while a new, stable carbon-carbon bond is formed between the aromatic ring of the phenyl group and the enamine carbon. byjus.comchemtube3d.com This irreversible rearrangement is the rate-determining step and dictates the final substitution pattern of the indole ring. nih.gov Following the rearrangement, the resulting di-imine intermediate undergoes a series of steps, including re-aromatization and intramolecular cyclization, ultimately leading to the elimination of an ammonia molecule to yield the final, energetically favorable aromatic indole product. wikipedia.orgbyjus.com
Acidic Catalysis in Indole Ring Formation
The choice of acid catalyst is crucial and significantly influences the reaction's efficiency and, in some cases, the regioselectivity of the final product. stackexchange.comrsc.org A wide range of both Brønsted and Lewis acids can be employed to facilitate the transformation. wikipedia.orgtestbook.com The catalyst plays several vital roles throughout the reaction mechanism. Initially, it promotes the formation of the phenylhydrazone from its precursors. testbook.com More importantly, it catalyzes the critical tautomerization of the phenylhydrazone to the enehydrazine and protonates the enehydrazine, which is essential for initiating the stackexchange.comstackexchange.com-sigmatropic rearrangement. wikipedia.orgbyjus.com Finally, the acid facilitates the elimination of ammonia from the aminoindoline intermediate to generate the stable aromatic indole ring. byjus.com
The selection between different acids can affect reaction outcomes, particularly with unsymmetrical ketones where more than one enehydrazine isomer can form. rsc.org The concentration and strength of the acid can alter the product distribution. rsc.org
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA) wikipedia.org |
Electrooxidative Cyclization Pathways of Hydroxy-Substituted Phenylhydrazones
While the Fischer indole synthesis represents a thermal, acid-catalyzed pathway, phenylhydrazone derivatives can undergo entirely different transformations under electrochemical conditions. Research into the electrooxidation of phenylhydrazones bearing a hydroxyl group on the ketone portion reveals alternative cyclization pathways. researchgate.net
In a study involving various hydroxy-substituted ketone phenylhydrazones, electrooxidation was carried out in methanol (B129727) with potassium iodide (KI) and sodium methoxide (B1231860) (NaOMe). researchgate.net The outcome of the reaction was highly dependent on the position of the hydroxyl group relative to the hydrazone functionality.
When 4-hydroxy-2-butanone phenylhydrazone was subjected to these conditions, the primary product resulted from an intermolecular reaction. The dominant pathway was the nucleophilic attack of a methoxide ion from the solvent onto the azomethine carbon. researchgate.net
In contrast, for 5-hydroxy-2-pentanone phenylhydrazone , an intramolecular cyclization was favored. The hydroxyl group, now positioned to form a five-membered ring, acted as an internal nucleophile, leading to the formation of a (phenylazo)tetrahydrofuran derivative. researchgate.net
This demonstrates that for hydroxy-substituted phenylhydrazones, a competitive relationship exists between intermolecular attack by external nucleophiles and intramolecular cyclization. The regiochemical outcome is dictated by the chain length separating the hydroxyl and hydrazone groups, which determines the thermodynamic favorability of the resulting cyclic structure.
Table 2: Electrooxidation Outcomes of Hydroxy-Phenylhydrazones
| Starting Compound | Reaction Pathway | Major Product |
|---|---|---|
| 4-Hydroxy-2-butanone phenylhydrazone | Intermolecular nucleophilic attack | Methoxy(phenylazo)alcohol researchgate.net |
Photochemical Transformations of Phenylhydrazone Systems
Phenylhydrazone systems are also reactive under photochemical conditions, where the absorption of light energy can initiate unique transformations not accessible through thermal methods. These reactions often proceed through high-energy intermediates like radicals or excited states. The photocatalytic field leverages the ability of a photocatalyst, activated by light, to initiate chemical reactions through processes like single-electron transfer (SET). researchgate.net
The transformations can be facilitated by photoredox catalysts, which can act as both oxidizing and reducing agents upon light activation. researchgate.net For phenylhydrazone systems, photochemical reactions can include:
E/Z Isomerization: The carbon-nitrogen double bond can undergo isomerization upon irradiation.
Cyclization Reactions: Intramolecular cyclizations can be induced, leading to various heterocyclic products.
Radical Reactions: Photoinduced single-electron transfer can generate radical intermediates that participate in subsequent bond-forming or fragmentation reactions. researchgate.net
These photochemical methods offer pathways to novel molecular structures under mild conditions, often complementing traditional thermal and acid-catalyzed reactions.
Spectroscopic and Diffraction Based Structural Elucidation of 3 Methyl 2 Butanone Phenylhydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 3-methyl-2-butanone (B44728) phenylhydrazone provides crucial information about the number and types of protons and their neighboring environments. Key signals include those for the aromatic protons of the phenyl group, the N-H proton of the hydrazone moiety, and the aliphatic protons of the 3-methyl-2-butanone residue.
The phenyl group typically exhibits signals in the aromatic region (approximately δ 6.7-7.3 ppm). The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the hydrazone group. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is a key indicator of the hydrazone functional group.
The aliphatic portion of the molecule gives rise to distinct signals. The isopropyl group, consisting of a methine (CH) and two equivalent methyl (CH₃) groups, is a characteristic feature. The methine proton would appear as a septet due to coupling with the six protons of the two methyl groups, which in turn would appear as a doublet. An additional singlet would be observed for the methyl group attached to the imine carbon.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-Methyl-2-butanone Phenylhydrazone
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 6.7 - 7.3 | Multiplet | 5H |
| N-H | Variable (often broad) | Singlet | 1H |
| Isopropyl-CH | ~2.5 - 3.0 | Septet | 1H |
| Imine-CH₃ | ~2.0 - 2.2 | Singlet | 3H |
| Isopropyl-CH₃ | ~1.0 - 1.2 | Doublet | 6H |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-methyl-2-butanone phenylhydrazone will produce a distinct signal.
The spectrum would show signals for the aromatic carbons of the phenyl ring, typically in the range of δ 110-150 ppm. The imine carbon (C=N) is a key diagnostic peak and is expected to appear downfield, generally in the range of δ 140-160 ppm. The aliphatic carbons of the 3-methyl-2-butanone moiety will resonate at higher fields. The carbon of the isopropyl methine group and the carbons of the methyl groups will have characteristic chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-2-butanone Phenylhydrazone
| Carbon Type | Predicted Chemical Shift (ppm) |
| Imine Carbon (C=N) | 140 - 160 |
| Phenyl Carbons (substituted) | 140 - 150 |
| Phenyl Carbons | 110 - 130 |
| Isopropyl-CH | 30 - 40 |
| Imine-CH₃ | 15 - 25 |
| Isopropyl-CH₃ | 15 - 25 |
Two-dimensional (2D) NMR techniques provide further insight into the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling relationships. libretexts.org For 3-methyl-2-butanone phenylhydrazone, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the protons of the two isopropyl methyl groups, confirming their connectivity. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for piecing together different fragments of the molecule. For instance, correlations would be expected between the imine-CH₃ protons and the imine carbon, as well as the adjacent carbon of the isopropyl group. Correlations from the aromatic protons to the phenyl carbons would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space proximity of protons, which is crucial for determining stereochemistry. libretexts.org For 3-methyl-2-butanone phenylhydrazone, which can exist as E/Z isomers about the C=N double bond, NOESY can be used to distinguish between them. For example, a NOESY correlation between the imine-CH₃ protons and the ortho-protons of the phenyl ring would suggest a specific spatial arrangement characteristic of one of the isomers. libretexts.org
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion of 3-methyl-2-butanone phenylhydrazone (C₁₁H₁₆N₂). By comparing the experimentally measured exact mass to the calculated theoretical mass for the proposed formula, the elemental composition can be confidently confirmed.
Electron Impact Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.
The mass spectrum of 3-methyl-2-butanone phenylhydrazone would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of bonds alpha to the imine and the phenyl ring. Common fragment ions could include the loss of a methyl group ([M-15]⁺), an isopropyl group ([M-43]⁺), or cleavage of the N-N bond. The stability of the resulting carbocations and radical cations influences the relative abundance of the fragment peaks. libretexts.org For instance, the formation of a stable acylium-type ion or a tropylium-like ion from the phenyl group could lead to prominent peaks in the spectrum. libretexts.orgchemguide.co.uk
Interactive Data Table: Predicted EIMS Fragmentation for 3-Methyl-2-butanone Phenylhydrazone
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 176 | [C₁₁H₁₆N₂]⁺ (Molecular Ion) | - |
| 161 | [C₁₀H₁₃N₂]⁺ | CH₃ |
| 133 | [C₈H₉N₂]⁺ | C₃H₇ (isopropyl) |
| 105 | [C₇H₇N]⁺ | C₄H₉ (isobutyl) |
| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ | C₅H₁₁N or C₄H₉N |
| 77 | [C₆H₅]⁺ | C₅H₁₁N₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of molecules. For 3-Methyl-2-butanone phenylhydrazone, specific experimental IR and Raman spectra are not found in the surveyed literature. However, based on the analysis of analogous compounds like acetone (B3395972) phenylhydrazone, the characteristic vibrational modes can be predicted.
A key feature in the IR spectrum of a phenylhydrazone is the N-H stretching vibration, which is expected to appear in the range of 3200-3400 cm⁻¹. The C=N (imine) stretching vibration is another crucial diagnostic peak, typically observed in the region of 1600-1650 cm⁻¹. The presence of the phenyl group would give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methyl and isopropyl groups are anticipated to be in the 2850-2960 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The C=N stretching and the aromatic ring vibrations are expected to be strong Raman scatterers. Due to the lack of specific experimental data for 3-Methyl-2-butanone phenylhydrazone, a detailed assignment of vibrational frequencies is not possible at this time.
Table 1: Predicted IR and Raman Vibrational Bands for 3-Methyl-2-butanone Phenylhydrazone (Based on Analogous Compounds)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H | Stretching | 3200-3400 | Medium (IR) |
| Aromatic C-H | Stretching | >3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850-2960 | Medium to Strong |
| C=N (Imine) | Stretching | 1600-1650 | Medium (IR), Strong (Raman) |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search for a published crystal structure of 3-Methyl-2-butanone phenylhydrazone in crystallographic databases did not yield any results. The absence of this data precludes a detailed discussion of its specific molecular and supramolecular architecture.
In the absence of a crystal structure for 3-Methyl-2-butanone phenylhydrazone, the precise bond length of its imine (C=N) bond cannot be stated. However, for other phenylhydrazone derivatives, the C=N bond length typically falls in the range of 1.27 to 1.30 Å. The conformation around this bond is generally found to be in the more stable E configuration to minimize steric hindrance between the bulky phenyl group and the substituents on the ketone-derived carbon. The planarity of the phenylhydrazone moiety can be influenced by the nature of the substituents.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires the crystallographic information file (CIF), which is not available for 3-Methyl-2-butanone phenylhydrazone.
For related phenylhydrazones, Hirshfeld surface analysis typically reveals the dominant role of N-H···π and C-H···π interactions in the crystal packing. Hydrogen bonding involving the N-H group as a donor and a suitable acceptor on an adjacent molecule is a common feature. The phenyl rings often participate in π-π stacking interactions. A quantitative breakdown of these interactions, which would be provided by a Hirshfeld analysis, remains speculative for the title compound. For instance, in other phenylhydrazones, H···H contacts often comprise the largest percentage of the Hirshfeld surface, followed by C···H/H···C and N···H/H···N contacts.
Theoretical and Computational Investigations of 3 Methyl 2 Butanone Phenylhydrazone
Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental characteristics of molecular systems. These methods allow for a detailed understanding of the geometric and electronic properties of 3-Methyl-2-butanone (B44728) phenylhydrazone, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For molecules like 3-Methyl-2-butanone phenylhydrazone, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometrical optimization. By minimizing the total energy of the molecule, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly used for this purpose. mdpi.comresearchgate.net The optimization process yields a stationary point on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. Subsequent frequency calculations are often performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). mdpi.com This energetic profiling is essential for understanding the molecule's stability.
Below is a table illustrating typical geometrical parameters that can be determined for hydrazone derivatives using DFT calculations. The values are representative and based on studies of similar structures.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C=N (Imine) | ~1.28 - 1.30 |
| Bond Length | N-N (Hydrazone) | ~1.35 - 1.38 |
| Bond Length | N-C (Aryl) | ~1.40 - 1.42 |
| Bond Length | C-C (Alkyl) | ~1.50 - 1.54 |
This table is illustrative, showing typical bond lengths for hydrazone structures as determined by DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.comchalcogen.ro
The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. mdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comchalcogen.ro
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.
The following table presents a set of quantum chemical parameters calculated for a representative phenylhydrazone derivative, illustrating the type of data obtained from FMO analysis.
| Parameter | Formula | Typical Calculated Value (eV) |
| E_HOMO | - | ~ -5.5 to -6.5 |
| E_LUMO | - | ~ -1.0 to -2.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 to 5.0 |
| Electronegativity (χ) | -½ (E_LUMO + E_HOMO) | ~ 3.2 to 4.2 |
| Chemical Hardness (η) | ½ (E_LUMO - E_HOMO) | ~ 2.0 to 2.5 |
| Global Electrophilicity (ω) | χ² / (2η) | ~ 2.5 to 3.5 |
This table provides representative values for quantum chemical descriptors of phenylhydrazone systems based on DFT calculations. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are typically associated with lone pairs of heteroatoms like nitrogen and oxygen. researchgate.netresearchgate.net
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms. researchgate.netresearchgate.net
Green and Yellow: Represent intermediate potential values, with green being neutral. researchgate.net
For 3-Methyl-2-butanone phenylhydrazone, the MEP map would likely show a region of high negative potential (red) around the imine nitrogen atom (C=N), indicating its susceptibility to protonation and interaction with electrophiles. The phenyl ring would exhibit negative potential above and below the plane due to its π-electron system. Regions of positive potential (blue) would be located on the N-H proton of the hydrazone moiety, highlighting its role as a hydrogen bond donor. researchgate.netmdpi.com
Tautomeric Equilibria Studies in Gas Phase and Solution
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For 3-Methyl-2-butanone phenylhydrazone, the potential for tautomerism is a critical aspect of its chemistry, influencing its structure, stability, and reactivity.
Hydrazone systems can exhibit two primary forms of tautomerism:
Imino-Enamine (or Imino-Azo) Tautomerism: This is the most relevant tautomerism for the hydrazone functionality itself. 3-Methyl-2-butanone phenylhydrazone exists predominantly in the hydrazone (imino) form. However, it can potentially tautomerize to an enamine (or azo) form through a proton shift. The equilibrium between these forms is a key characteristic of hydrazone chemistry. rsc.org
Keto-Enol Tautomerism: This form of tautomerism relates to the carbonyl precursor, 3-Methyl-2-butanone. libretexts.org An asymmetrical ketone like 3-methyl-2-butanone can form two different enol tautomers. chegg.com While the phenylhydrazone derivative itself does not have a keto group, the principles of proton migration from an α-carbon are analogous to those in the imino-enamine equilibrium. libretexts.orgmasterorganicchemistry.com
The stability of these tautomers is influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent effects. libretexts.orgmasterorganicchemistry.com In many hydrazone systems, the imino form is generally more stable than the enamine or azo tautomers.
Computational methods, especially DFT, are instrumental in studying tautomeric equilibria. bohrium.com By calculating the total electronic energies of each tautomer (e.g., the imino and enamine forms of 3-Methyl-2-butanone phenylhydrazone), researchers can predict their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable and predominant form at equilibrium. mdpi.combohrium.com
Furthermore, these calculations can model the transition state (TS) structure that connects the two tautomers. The energy of this transition state relative to the reactants determines the activation energy barrier for the tautomerization reaction. A high energy barrier indicates a slow interconversion rate. bohrium.com
Studies on related systems have shown that the relative stability of tautomers can be significantly influenced by the environment. bohrium.com Calculations can be performed for the molecule in the gas phase (isolated) and can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM). This allows for the prediction of how different solvents might shift the tautomeric equilibrium. For example, a computational study on a similar system might reveal that one tautomer is more stable in the gas phase, while another is favored in a polar solvent like water. bohrium.com
Conformational Analysis and Stereochemical Implications (E/Z Isomerism)
The reaction between 3-methyl-2-butanone and phenylhydrazine (B124118) results in the formation of 3-methyl-2-butanone phenylhydrazone, a compound featuring a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. ontosight.ai Due to the unsymmetrical nature of the parent ketone (which has a methyl group and an isopropyl group attached to the carbonyl carbon), the resulting phenylhydrazone can exist as two distinct geometric isomers. This phenomenon is known as E/Z isomerism, a form of stereoisomerism that arises from restricted rotation about the C=N double bond. studymind.co.uk
The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded carbons. For the C=N bond in 3-methyl-2-butanone phenylhydrazone:
At the carbon atom, the isopropyl group has a higher priority than the methyl group.
At the nitrogen atom, the phenylamino (B1219803) (-NHPh) group has a higher priority than the lone pair of electrons.
The isomers are therefore defined as:
(E)-isomer: The higher-priority groups (the isopropyl group and the phenylamino group) are on opposite sides (entgegen) of the C=N double bond.
(Z)-isomer: The higher-priority groups are on the same side (zusammen) of the C=N double bond.
From a conformational standpoint, the relative stability of the E and Z isomers is primarily dictated by steric hindrance. In general, the (E)-isomer of hydrazones is thermodynamically more stable than the (Z)-isomer because it minimizes the steric repulsion between the larger substituents. researchgate.net In the case of 3-methyl-2-butanone phenylhydrazone, the (E)-configuration places the bulky isopropyl group on the opposite side of the voluminous phenylamino group, leading to a sterically favored arrangement. Conversely, the (Z)-isomer would force these two large groups onto the same side, resulting in significant steric strain and making it the less stable, and therefore less abundant, conformer.
While factors like intramolecular hydrogen bonding can sometimes stabilize the (Z)-isomer in related compounds like acylhydrazones, this is less common in simple phenylhydrazones. mdpi.comnih.govnih.gov Therefore, the equilibrium mixture is expected to consist predominantly of the (E)-isomer. The identification and differentiation of these isomers are typically accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical environment of the atoms in each isomer is distinct. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful modern approach in chemical structure elucidation is the synergy between experimental spectroscopy and theoretical calculations. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and infrared (IR) vibrational frequencies. mdpi.comresearchgate.net These predicted data can then be compared with experimental results to confirm the structure of a synthesized compound, including its specific stereochemistry (e.g., E vs. Z isomer). researchgate.netnih.gov
For compounds like 3-methyl-2-butanone phenylhydrazone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be performed to model the IR and NMR spectra of both the (E) and (Z) isomers. nih.govnih.gov The calculated parameters for each isomer can then be compared against the experimentally obtained spectrum. A strong correlation between the experimental data and the calculated data for one of the isomers provides robust evidence for its formation. nih.govmdpi.com
While a specific, dedicated study comparing the theoretical and experimental spectra of 3-methyl-2-butanone phenylhydrazone is not prominently available in the literature, the principles of such an analysis are well-established. The following tables illustrate the types of data that are typically compared.
Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies for Phenylhydrazones This table provides an example of how theoretical and experimental IR data are correlated. The C=N stretch is a key characteristic band for hydrazones. researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Typical DFT) | Experimental Wavenumber (cm⁻¹) (Typical Range) |
| N-H Stretch | ~3350 - 3450 | ~3300 - 3400 |
| C-H Stretch (Aromatic) | ~3040 - 3070 | ~3030 - 3080 |
| C-H Stretch (Aliphatic) | ~2920 - 3000 | ~2850 - 2980 |
| C=N Stretch (Azomethine) | ~1620 | 1590 - 1650 researchgate.net |
| N-H Bend | ~1510 - 1560 | 1510 - 1560 nih.gov |
Table 2: Predicted ¹H NMR Chemical Shifts for (E)-3-Methyl-2-butanone Phenylhydrazone (Illustrative) This table shows the expected regions for proton signals based on general principles and data from similar structures.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 7.5 - 8.5 | Singlet (broad) |
| Phenyl (C₆H₅) | 6.7 - 7.4 | Multiplet |
| Isopropyl CH | 2.6 - 3.0 | Septet |
| Methyl (next to C=N) | 2.0 - 2.3 | Singlet |
| Isopropyl CH₃ | 1.0 - 1.3 | Doublet |
For reference, the well-documented experimental spectral data of the precursor, 3-methyl-2-butanone, is provided below. The significant differences, such as the disappearance of the C=O stretch and the appearance of N-H and C=N signals in the phenylhydrazone, are key markers in monitoring the reaction.
Table 3: Experimental Spectroscopic Data for 3-Methyl-2-butanone
| Technique | Parameter | Value |
| Infrared (IR) Spectroscopy | C=O Stretch | ~1700-1720 cm⁻¹ chegg.com |
| C-H Stretch | ~2870-2970 cm⁻¹ | |
| ¹H NMR Spectroscopy | Isopropyl CH (1H) | ~2.5-2.8 ppm (septet) blogspot.com |
| Methyl CH₃ (3H) | ~2.1 ppm (singlet) blogspot.com | |
| Isopropyl CH₃ (6H) | ~1.1 ppm (doublet) blogspot.com | |
| ¹³C NMR Spectroscopy | Carbonyl C =O | ~210 ppm blogspot.com |
| Isopropyl C H | ~45 ppm blogspot.com | |
| C H₃ (next to C=O) | ~22 ppm blogspot.com | |
| Isopropyl C H₃ | ~17 ppm blogspot.com |
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Molecule Construction
Phenylhydrazones, including 3-methyl-2-butanone (B44728) phenylhydrazone, serve as crucial intermediates in a variety of organic reactions. These reactions are fundamental to the construction of more complex molecular architectures. The reactivity of the C=N double bond and the presence of the phenyl group allow for a range of chemical transformations, making it a valuable tool for synthetic chemists.
Precursors for Heterocyclic Compound Synthesis (e.g., Indoles)
One of the most notable applications of 3-methyl-2-butanone phenylhydrazone is in the Fischer indole (B1671886) synthesis. researchgate.netnih.gov This classic and widely used method allows for the preparation of indole derivatives, which are prevalent in many biologically active compounds and pharmaceuticals. numberanalytics.comthermofisher.com The reaction involves the cyclization of the phenylhydrazone under acidic conditions. nih.govgoogle.com The choice of acid catalyst, which can include Brønsted acids like HCl and H2SO4 or Lewis acids such as zinc chloride, is crucial for the reaction's success. nih.gov The mechanism, first proposed by Robinson, involves the tautomeric conversion of the hydrazone to an enehydrazine, followed by a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. nih.gov
The versatility of the Fischer indole synthesis is enhanced by the ability to use various substituted phenylhydrazines and ketones, including 3-methyl-2-butanone (also known as methyl isopropyl ketone), to produce a wide array of substituted indoles. researchgate.netwikipedia.org For instance, the reaction of o,m-tolylhydrazine hydrochlorides with 3-methyl-2-butanone in acetic acid has been shown to produce methyl indolenines in high yield. researchgate.net
Development of Functional Materials with Optical and Electronic Properties
The development of functional materials with specific optical and electronic properties is a rapidly growing area of research. Phenylhydrazone derivatives are being explored for their potential in this field due to their unique electronic structures. While specific research on the optical and electronic properties of 3-methyl-2-butanone phenylhydrazone is emerging, the broader class of hydrazones and related nitrogen-containing heterocyclic compounds, such as phenothiazines, have shown significant promise in optoelectronic applications. rsc.org These applications include organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.org
Investigation in Molecular Logic Gate Design
Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs, leading to a measurable output, often an optical signal. mdpi.com Hydrazone-based chemosensors are being investigated for their potential in constructing such molecular-level computational devices. mdpi.com The ability of the hydrazone moiety to coordinate with metal ions or undergo specific reactions can be harnessed to create "on-off" or "off-on" fluorescent or colorimetric responses, which can be translated into logical operations like AND, OR, and INHIBIT gates. mdpi.com
Chemo-sensing Applications (e.g., Metal Ion Detection)
Hydrazone derivatives have demonstrated significant potential as chemosensors for the detection of various metal ions. mdpi.com The nitrogen and oxygen atoms within the hydrazone structure can act as binding sites for metal ions, leading to a change in the molecule's photophysical properties, such as color or fluorescence. mdpi.comnih.gov This change allows for the selective and sensitive detection of specific metal ions. For instance, some hydrazone-based sensors have been developed for the detection of environmentally and biologically important metal ions like Co(II) and Cu(II). nih.gov The design of these chemosensors often involves incorporating other functional groups to enhance selectivity and sensitivity. mdpi.com
Role in Analytical Methodologies: Derivatization for Carbonyl Detection
The reaction between phenylhydrazine (B124118) and carbonyl compounds to form phenylhydrazones is a well-established method for the detection and characterization of aldehydes and ketones. nih.govncert.nic.in This derivatization technique converts the often volatile and less stable carbonyl compounds into more stable and easily detectable crystalline solids with sharp melting points.
Spectrophotometric Detection Applications
The formation of phenylhydrazones, including 3-methyl-2-butanone phenylhydrazone, can be utilized in spectrophotometric analysis. The resulting hydrazone often exhibits strong absorption in the UV-visible region, allowing for quantitative determination. This principle is applied in various analytical methods. For example, similar hydrazone formation reactions using reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) have been employed for the spectrophotometric determination of various analytes, including insecticides and pharmaceuticals, after their conversion to aldehydes. nih.govnih.govepa.gov The intensity of the color produced is proportional to the concentration of the analyte, forming the basis of the quantitative analysis.
Chromatographic Analysis Enhancement (e.g., HPLC)
The chemical compound 3-Methyl-2-butanone phenylhydrazone serves as a significant derivative for enhancing the chromatographic analysis of its parent ketone, 3-methyl-2-butanone. Many aldehydes and ketones, including 3-methyl-2-butanone, lack a strong chromophore, which results in poor detection by UV-Vis spectrophotometers commonly used in High-Performance Liquid Chromatography (HPLC). nist.gov To overcome this limitation, a derivatization strategy is employed.
The reaction of 3-methyl-2-butanone with phenylhydrazine introduces a phenylhydrazone functional group. This group contains a benzene (B151609) ring conjugated with a C=N double bond, which acts as a chromophore, significantly increasing the molar absorptivity of the molecule in the ultraviolet (UV) region of the electromagnetic spectrum. This enhanced UV absorbance allows for much more sensitive detection of the ketone as its phenylhydrazone derivative by the HPLC's UV detector.
The derivatization process is a well-established method for the analysis of carbonyl compounds in various complex matrices, including environmental and biological samples. auroraprosci.comnih.gov The formation of the hydrazone derivative not only enhances detectability but can also improve the chromatographic properties of the analyte, such as its retention and separation from other components in the sample matrix. uni.lu
Detailed Research Findings
Research on the analysis of ketones often involves derivatization with reagents similar to phenylhydrazine, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.comresearchgate.netchromatographyonline.com The resulting 2,4-dinitrophenylhydrazone derivatives are intensely colored and exhibit strong absorbance at a specific wavelength (typically around 360 nm), making them ideal for HPLC-UV analysis. auroraprosci.comchromatographyonline.com While specific research focusing solely on the HPLC analysis of 3-methyl-2-butanone phenylhydrazone is limited, the principles and findings from studies on analogous compounds are directly applicable.
Studies have shown that the separation of these derivatives is effectively achieved using reverse-phase HPLC, typically with a C18 column. auroraprosci.comresearchgate.net The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution and separation of different carbonyl-hydrazone derivatives. researchgate.net
The enhancement in detection sensitivity is substantial. For instance, the limits of detection (LOD) for ketones after derivatization with DNPH are often in the low mg/L to µg/L range, a significant improvement over the direct analysis of the underivatized ketones. researchgate.net
It is important to note that the reaction between a ketone and phenylhydrazine can result in the formation of E and Z isomers of the phenylhydrazone. chromatographyonline.com These isomers may have slightly different retention times in the HPLC column and could potentially be separated under optimized chromatographic conditions. chromatographyonline.com For quantitative analysis, it is often necessary to either achieve baseline separation of the isomers or to ensure that the derivatization reaction consistently produces a stable ratio of the two forms. chromatographyonline.com
The following interactive data tables provide illustrative examples of typical chromatographic conditions and performance data for the analysis of small aliphatic ketones after derivatization with a hydrazine-based reagent, which are analogous to the analysis of 3-methyl-2-butanone phenylhydrazone.
Table 1: Illustrative HPLC Conditions for the Analysis of Ketone-Hydrazone Derivatives
| Parameter | Value | Reference |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) | auroraprosci.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | auroraprosci.comresearchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | auroraprosci.com |
| Detection Wavelength | ~360 nm (for DNPH derivatives) | auroraprosci.comchromatographyonline.com |
| Column Temperature | 30 - 35 °C | auroraprosci.comnih.gov |
| Injection Volume | 20 µL | auroraprosci.com |
Note: The optimal detection wavelength for 3-Methyl-2-butanone phenylhydrazone may differ from that of its dinitro-substituted analog and would need to be determined experimentally by measuring its UV-Vis absorption spectrum.
Table 2: Example of Analytical Performance Data for Derivatized Ketones
| Ketone Derivative | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Acetone-DNPH | ~10-20 mg/L | Not Specified | researchgate.net |
| Various Aliphatic Ketone-DNPHs | 0.022 - 0.221 mg/kg | 0.073 - 0.738 mg/kg | nih.gov |
This data demonstrates the high sensitivity that can be achieved through derivatization.
Biomolecular Interactions and Activity Studies of 3 Methyl 2 Butanone Phenylhydrazone Analogs
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)
The antimicrobial properties of phenylhydrazone analogs have been extensively studied, revealing their potential to combat various pathogenic bacteria and fungi.
Antifungal Activity:
Research has shown that certain phenylhydrazone derivatives possess potent antifungal activities against a range of phytopathogenic fungi. nih.govrsc.org For instance, a series of 1,2,3-triazole phenylhydrazone derivatives were evaluated for their efficacy against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. rsc.org One compound from this series, designated 5p, demonstrated significant activity, particularly against R. solani, with a half-maximal effective concentration (EC₅₀) of 0.18 µg/mL. rsc.org In another study, phenylhydrazone derivatives incorporating two carbonate groups were synthesized and tested against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.gov Compound 5H₁, in particular, showed promising activity against R. solani with an EC₅₀ value of 1.91 mg/L, comparable to the commercial fungicide drazoxolon. nih.gov
The structure-activity relationship studies suggest that the antifungal potency can be influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety was found to be favorable for activity. nih.gov Similarly, N′-phenylhydrazide derivatives have been investigated, with some compounds showing strong inhibitory activity against several strains of Candida albicans, including fluconazole-resistant strains. nih.gov
Antifungal Activity of Phenylhydrazone Analogs
| Compound/Analog Type | Fungal Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole Phenylhydrazone (5p) | Rhizoctonia solani | EC₅₀ | 0.18 µg/mL | rsc.org |
| 1,2,3-Triazole Phenylhydrazone (5p) | Sclerotinia sclerotiorum | EC₅₀ | 2.28 µg/mL | rsc.org |
| 1,2,3-Triazole Phenylhydrazone (5p) | Fusarium graminearum | EC₅₀ | 1.01 µg/mL | rsc.org |
| 1,2,3-Triazole Phenylhydrazone (5p) | Phytophthora capsici | EC₅₀ | 1.85 µg/mL | rsc.org |
| Phenylhydrazone with Carbonate Groups (5H₁) | Rhizoctonia solani | EC₅₀ | 1.91 mg/L | nih.gov |
| N'-Phenylhydrazide (A₁₁) | Candida albicans SC5314 | MIC₈₀ | 1.9 µg/mL | nih.gov |
| N'-Phenylhydrazide (A₁₁) | Candida albicans 4395 | MIC₈₀ | 4.0 µg/mL | nih.gov |
Antibacterial Activity:
Phenylhydrazone derivatives have also demonstrated activity against various bacterial pathogens. In one study, acetone (B3395972) phenylhydrazone, a simple analog, inhibited the growth of Escherichia coli, Staphylococcus aureus, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 125 µg/ml. researchgate.net The antibacterial efficacy of phenylhydrazones can be enhanced through complexation with metal ions. For example, copper(II) complexes of certain phenylhydrazone Schiff bases showed improved activity against Klebsiella pneumoniae compared to the standard drug ceftriaxone, which was attributed to an increase in the lipophilicity of the compound upon complexation. iiste.org Another study reported that a Cu(II) complex exhibited a significant zone of inhibition against S. aureus (21mm), E. coli (16mm), and P. aeruginosa (11mm). chemrxiv.org
Antibacterial Activity of Phenylhydrazone Analogs
| Compound/Analog Type | Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Acetone Phenylhydrazone (A₁) | Escherichia coli | MIC | 125 µg/ml | researchgate.net |
| Acetone Phenylhydrazone (A₁) | Staphylococcus aureus | MIC | 125 µg/ml | researchgate.net |
| Acetone Phenylhydrazone (A₁) | Salmonella typhi | MIC | 125 µg/ml | researchgate.net |
| Phenylhydrazone Schiff Base Cu(II) Complex | Klebsiella pneumoniae | Zone of Inhibition | 15 mm | iiste.org |
| Phenylhydrazone Cu(II) Complex (TCO8) | Staphylococcus aureus | Zone of Inhibition | 21 mm | chemrxiv.org |
| Phenylhydrazone Cu(II) Complex (TCO8) | Escherichia coli | Zone of Inhibition | 16 mm | chemrxiv.org |
Antineoplastic Activity Exploration
The potential of phenylhydrazone analogs as anticancer agents has been an active area of research. scirp.orgktu.edu These compounds have shown cytotoxic effects against various cancer cell lines, and their mechanism of action is thought to involve processes like DNA intercalation or interactions with cell membranes. scirp.org
A study on new compounds derived from phenylhydrazine (B124118) and various aromatic aldehydes revealed antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. scirp.org For instance, one of the tested compounds exhibited an IC₅₀ value of 127.69 µM against the HepG2 cell line. scirp.org Another investigation focused on N′-phenylhydrazide derivatives as potential agents against non-small cell lung cancer (NSCLC). mdpi.com Compound 3b from this series was identified as a potent agent against the A549 lung cancer cell line with an IC₅₀ value of 89.67 µM. mdpi.com
Furthermore, hydrazone derivatives have been explored for their activity against triple-negative breast cancer, prostate adenocarcinoma, and melanoma. ktu.edu Hydrazone 9f was identified as a particularly cytotoxic compound against prostate adenocarcinoma (PPC-1) and melanoma (A375) cells, with EC₅₀ values of 1.0 µM and 13.1 µM, respectively. ktu.edu Analogs of salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), developed to have improved stability, have also shown selective antiproliferative action against cancer cell lines like MCF-7 and HL-60 (promyelocytic leukemia). nih.gov
Antineoplastic Activity of Phenylhydrazone Analogs
| Compound/Analog Type | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Phenylhydrazone Derivative (Compound 10) | HepG2 (Liver Cancer) | IC₅₀ | 127.69 µM | scirp.org |
| N'-Phenylhydrazide (Compound 3b) | A549 (Lung Cancer) | IC₅₀ | 89.67 µM | mdpi.com |
| Hydrazone Derivative (9f) | PPC-1 (Prostate Adenocarcinoma) | EC₅₀ | 1.0 µM | ktu.edu |
| Hydrazone Derivative (9f) | A375 (Melanoma) | EC₅₀ | 13.1 µM | ktu.edu |
Enzyme Inhibition Studies
Phenylhydrazone analogs have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases. Their structural features often allow them to interact with the active sites of enzymes. nih.govnih.gov
One significant area of investigation is the inhibition of monoamine oxidase (MAO) enzymes. A series of 1-substituted-2-phenylhydrazone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov Compounds 2a and 2b were found to be potent and selective inhibitors of hMAO-A, with IC₅₀ values of 0.342 µM and 0.028 µM, respectively. nih.gov These findings suggest their potential as antidepressant agents. nih.gov
Phenylhydrazine itself is a known inhibitor of several enzymes, including lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. nih.gov It acts as an irreversible inhibitor of quinone-containing amine oxidases. nih.gov Phenylhydrazine has also been identified as an inhibitor of indoleamine 2,3-dioxygenase, with a reported IC₅₀ of 230.0 nM. ncats.io
Furthermore, certain phenylhydrazone derivatives have been studied for their ability to inhibit other enzymes involved in cancer and inflammation, such as cyclooxygenase (COX) and Akt. mdpi.com For example, compound 3b, which showed anticancer activity, also inhibited Akt in the A549 cell line with an IC₅₀ value of 32.50 µM. mdpi.com
Enzyme Inhibitory Activity of Phenylhydrazone Analogs
| Compound/Analog | Target Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-Substituted-2-phenylhydrazone (2a) | hMAO-A | IC₅₀ | 0.342 µM | nih.gov |
| 1-Substituted-2-phenylhydrazone (2b) | hMAO-A | IC₅₀ | 0.028 µM | nih.gov |
| Phenylhydrazine | Indoleamine 2,3-dioxygenase | IC₅₀ | 230.0 nM | ncats.io |
| Phenylhydrazide (Compound 3b) | Akt (in A549 cells) | IC₅₀ | 32.50 µM | mdpi.com |
Future Directions and Emerging Research Avenues for 3 Methyl 2 Butanone Phenylhydrazone
Development of Green Chemistry Approaches for Synthesis
The synthesis of phenylhydrazones, including 3-methyl-2-butanone (B44728) phenylhydrazone, has traditionally involved the use of volatile organic solvents and stoichiometric acid catalysts. nih.govncert.nic.in Modern research, however, is shifting towards green chemistry principles to minimize the environmental impact of these syntheses. Key areas of development include the use of eco-friendly solvents, reusable catalysts, and solvent-free reaction conditions.
Recent studies have demonstrated the successful synthesis of phenylhydrazone derivatives using heterogeneous catalysts like nanostructured diphosphate (B83284) (Na2CaP2O7) under solvent-free conditions. researchgate.net This approach not only simplifies the reaction setup but also allows for the easy recovery and reuse of the catalyst, making the process more economical and sustainable. researchgate.net Another green approach involves the use of natural and bio-based catalysts, such as citric acid and sodium ascorbate, in aqueous media. researchgate.net The use of water or a mixture of ethanol (B145695) and water as a solvent further enhances the green credentials of these methods. researchgate.net Microwave-assisted synthesis using solid supports like fly ash treated with sulfuric acid has also emerged as a rapid and efficient method for preparing related heterocyclic compounds derived from phenylhydrazones. researchgate.net
These green methodologies offer significant advantages over traditional methods, including shorter reaction times, higher yields, and a reduction in hazardous waste. The adoption of such practices in the synthesis of 3-methyl-2-butanone phenylhydrazone could lead to more sustainable and cost-effective production processes.
Table 1: Comparison of Green Synthesis Methodologies for Phenylhydrazone Derivatives
| Catalyst | Solvent System | Key Advantages | Reference |
| Nanostructured Diphosphate (Na2CaP2O7) | Solvent-free | Reusable catalyst, high conversion, short reaction times. researchgate.net | researchgate.net |
| Sodium Ascorbate | Ethanol-water | Use of a safe, natural catalyst and a green reaction medium. researchgate.net | researchgate.net |
| Fly Ash: H2SO4 | Solid phase (microwave) | Efficient, rapid synthesis. researchgate.net | researchgate.net |
| Tetrabutylammonium Hexatungstate | Solvent-free | Reusable catalyst, good yields, straightforward workup. |
Exploration of New Catalytic Systems for Transformations
Beyond its synthesis, the transformations of the 3-methyl-2-butanone phenylhydrazone scaffold are a fertile ground for research, with a particular focus on developing novel catalytic systems. The core structure of phenylhydrazones, characterized by the -NHN=C- group, allows for a variety of chemical modifications, leading to a diverse range of valuable compounds. nih.gov
The reduction of the C=N bond in phenylhydrazones is a key transformation that can yield substituted hydrazines, which are important synthetic intermediates. acs.org Research in this area is focused on finding efficient and selective catalysts for this reduction. Another important transformation is cyclization reactions. For instance, α,β-unsaturated ketones can react with phenylhydrazine (B124118) to form pyrazolines in the presence of an acid catalyst. researchgate.net The development of new catalysts that can control the regioselectivity and stereoselectivity of these cyclizations is an active area of investigation.
Furthermore, the oxidation of phenylhydrazones can lead to the formation of various products, including hydroperoxides and lactones, as seen in the peroxidation of saccharide phenylhydrazones. acs.org The exploration of new catalytic systems for these oxidative transformations could provide access to novel molecular architectures with interesting biological or material properties. The use of palladium-based catalysts in reactions involving C-H activation also presents an exciting avenue for the functionalization of the phenylhydrazone scaffold. nih.gov
Advanced Materials Development from Phenylhydrazone Scaffolds
The unique structural and electronic properties of the phenylhydrazone moiety make it an attractive building block for the development of advanced materials. The presence of both hydrogen bond donors and acceptors, along with an extended π-system, allows for the formation of well-ordered structures and provides a basis for interesting optical and electronic properties. ontosight.ai
One area of exploration is the use of phenylhydrazones, including potentially those derived from 3-methyl-2-butanone, as precursors in the synthesis of dyes and pigments. ncert.nic.inontosight.ai The Fischer indole (B1671886) synthesis, a classic reaction that uses phenylhydrazines to produce indoles, is a testament to the utility of this scaffold in creating colored compounds that are intermediates in the production of various dyes. wikipedia.org
Moreover, the ability of phenylhydrazones to coordinate with metal ions opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in catalysis, gas storage, and sensing. Research into the metal complexes of pyrazolone (B3327878) phenylhydrazones has already shown promise in developing new bioactive materials. mdpi.com The incorporation of the 3-methyl-2-butanone phenylhydrazone unit into polymer backbones or as pendant groups could also lead to the development of new functional polymers with tailored thermal, optical, or electronic properties.
Deeper Mechanistic Understanding through Advanced Computational Techniques
Advanced computational techniques, particularly Density Functional Theory (DFT), are proving to be invaluable tools for gaining a deeper understanding of the reaction mechanisms involving phenylhydrazones. researchgate.netnih.govscispace.com These methods allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and elucidate the factors that control reaction outcomes.
For the synthesis of 3-methyl-2-butanone phenylhydrazone, which is a condensation reaction, computational studies can help to understand the role of the catalyst in activating the carbonyl group of the ketone and the nitrogen atom of the phenylhydrazine. ncert.nic.in DFT calculations can also be used to investigate the tautomerism in phenylhydrazone derivatives and to predict the most stable tautomeric form under different conditions. nih.gov
In the context of phenylhydrazone transformations, computational studies can shed light on the mechanisms of complex reactions. For example, the mechanism of oxidation of diphenylhydrazine has been examined using both semiempirical and DFT methods, revealing two competing pathways. scispace.com Similarly, DFT calculations have been employed to study palladium-catalyzed β-X elimination reactions, providing insights into the influence of different functional groups on the reaction. nih.gov This deeper mechanistic understanding, facilitated by computational chemistry, is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis and transformation of 3-methyl-2-butanone phenylhydrazone and its derivatives.
Table 2: Application of Computational Techniques in Phenylhydrazone Research
| Computational Method | Area of Investigation | Key Insights | Reference(s) |
| Density Functional Theory (DFT) | Tautomerization mechanisms | Determination of the most stable tautomeric forms and the energy barriers for interconversion. nih.gov | nih.gov |
| DFT and Semiempirical Methods | Oxidation mechanisms | Elucidation of multi-step versus single-step reaction pathways. scispace.com | scispace.com |
| DFT | Palladium-catalyzed reactions | Understanding the influence of functional groups on C-H activation processes. nih.gov | nih.gov |
| DFT | Reaction mechanisms | Investigation of the interaction of phenylhydrazine with surfaces and the initial steps of reaction. researchgate.net | researchgate.net |
Q & A
Basic Research Questions
Q. How is 3-methyl-2-butanone phenylhydrazone synthesized in a laboratory setting?
- Methodological Answer : The synthesis involves refluxing 3-methyl-2-butanone with phenylhydrazine in 95% ethanol under mildly acidic conditions. After refluxing for 1–2 hours, the product is isolated via vacuum filtration and purified by recrystallization from ethanol or ethyl acetate. This method is analogous to general phenylhydrazone formation protocols for ketones .
Q. What spectroscopic techniques are essential for confirming the structure of 3-methyl-2-butanone phenylhydrazone?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic hydrazone NH protons (δ 7–9 ppm) and the imine (C=N) carbon (δ 140–160 ppm).
- IR Spectroscopy : Detect the C=N stretch (~1600 cm⁻¹) and NH bending (~1500 cm⁻¹).
- X-ray Crystallography : Resolve the spatial arrangement of the hydrazone moiety and confirm regiochemistry .
Q. How can competing side reactions (e.g., enolate formation) be minimized during phenylhydrazone synthesis?
- Methodological Answer : Use aprotic solvents (e.g., dichloromethane), maintain a controlled pH (weak acids like acetic acid), and perform reactions at low temperatures (0–25°C) to suppress enolate intermediates. Monitoring reaction progress via TLC ensures timely termination .
Advanced Research Questions
Q. What role does 3-methyl-2-butanone phenylhydrazone play in heterocyclic synthesis (e.g., Fischer indole synthesis)?
- Methodological Answer : The hydrazone acts as a precursor in Fischer indole synthesis under strong acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Cyclization proceeds via a [3,3]-sigmatropic rearrangement, yielding indole derivatives. Optimization of acid strength and reaction time is critical to avoid decomposition .
Q. How does the stereoelectronic environment of 3-methyl-2-butanone influence phenylhydrazone reactivity in asymmetric catalysis?
- Methodological Answer : The methyl group at the β-position induces steric hindrance, affecting enantioselective reductions. For example, Alpine-Hydride® reduces the ketone to the S-enantiomer with 62% e.e., while Eap₂BCl favors the R-configuration (95% e.e.). Computational modeling (DFT) can rationalize these outcomes .
Q. What analytical challenges arise in quantifying trace amounts of 3-methyl-2-butanone phenylhydrazone in complex matrices?
- Methodological Answer : Derivatization with UV-active reagents (e.g., dansyl chloride) or LC-MS/MS with MRM transitions (e.g., m/z 177 → 105) enhances sensitivity. Matrix-matched calibration and internal standards (e.g., deuterated analogs) mitigate matrix effects .
Q. How can computational methods predict the tautomeric equilibrium of 3-methyl-2-butanone phenylhydrazone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
